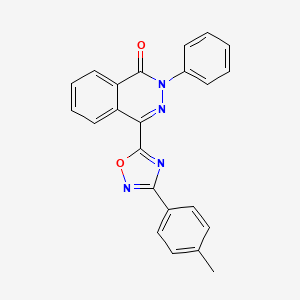

2-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Beschreibung

2-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a novel compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is a heterocyclic molecule that combines elements of phthalazinone and oxadiazole, contributing to its diverse chemical reactivity and potential in various fields, including medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O2/c1-15-11-13-16(14-12-15)21-24-22(29-26-21)20-18-9-5-6-10-19(18)23(28)27(25-20)17-7-3-2-4-8-17/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUYAVBTSOXCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one typically involves multi-step organic reactions. One common method involves the following steps:

Formation of 1,2,4-oxadiazole: : This step usually begins with the reaction of p-tolyl hydrazine with a carbonyl compound, followed by cyclization to form the oxadiazole ring.

Coupling with Phthalazinone: : The oxadiazole intermediate is then coupled with 2-phenyl phthalazinone under specific conditions such as reflux in the presence of a catalyst like phosphorous oxychloride (POCl3).

Industrial Production Methods

In industrial settings, scaling up these reactions involves optimizing factors such as temperature, solvent selection, and catalyst efficiency to ensure high yield and purity. Techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one undergoes several types of chemical reactions:

Oxidation: : Can be oxidized using agents like hydrogen peroxide to introduce additional functional groups.

Reduction: : Undergoes reduction with reducing agents such as sodium borohydride.

Substitution: : Participates in nucleophilic substitution reactions, facilitated by the presence of aromatic rings.

Common Reagents and Conditions

Typical reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

Major products vary depending on the reaction type but can include functionalized derivatives that enhance the compound's properties, such as increased solubility or reactivity.

Wissenschaftliche Forschungsanwendungen

2-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a complex organic compound with a phthalazinone core and an oxadiazole ring, making it potentially useful in pharmaceuticals due to its unique structural properties. Compounds containing oxadiazole and phthalazinone frameworks have demonstrated various biological activities, making this compound a promising candidate for pharmaceutical research.

Reported biological activities :

Interaction studies: Interaction studies typically focus on its binding affinities with biological targets such as enzymes or receptors. Techniques such as enzyme kinetics, surface plasmon resonance, and molecular docking are employed. These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Structural Similarities

Several compounds share structural similarities with this compound.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,2,4-Oxadiazole | Contains an oxadiazole ring | Basic structure; lacks additional functional groups |

| Phthalazinone | Contains a phthalazinone core | More straightforward structure; fewer substituents |

| 3-Aryl-substituted oxadiazoles | Variants with different aryl groups | Varying biological activities based on substitution |

| 5-substituted 1,3,4-Oxadiazoles | Similar oxadiazole framework | Often show distinct pharmacological profiles |

Wirkmechanismus

The compound exerts its effects through interactions at the molecular level, often involving specific proteins or enzymes. The mechanism can vary depending on the application:

In medicinal chemistry: , it may inhibit or activate certain pathways critical for cancer cell proliferation or microbial survival.

In materials science: , its electronic configuration allows it to participate in electron transfer processes, crucial for its function in devices.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, such as:

2-phenyl-4-(1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

2-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one stands out due to its unique combination of the phthalazinone and oxadiazole rings. This unique structure imparts distinct electronic and chemical properties, making it more versatile and effective in various applications.

Feel free to ask for more details or explore another topic!

Biologische Aktivität

2-Phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a phthalazinone core linked to an oxadiazole moiety, which is known for its diverse biological activities.

Mechanisms of Biological Activity

The biological activities of oxadiazole derivatives are often attributed to their ability to interact with various biological targets. Specifically, the compound has been studied for its:

- Antitumor Activity : Research indicates that derivatives containing phthalazinone structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis and the inhibition of cell proliferation.

- PARP Inhibition : Similar compounds have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents .

Case Studies and Research Findings

-

Antitumor Efficacy :

- A study evaluated the cytotoxic effects of phthalazinone derivatives on human tumor cell lines, showing that certain modifications enhance their potency. For instance, the introduction of electron-withdrawing groups significantly increased antitumor activity .

- Table 1 summarizes the IC50 values for various derivatives against specific cancer cell lines.

Compound Cell Line IC50 (µM) This compound A549 10.5 2-Hydroxyphenylphthalazinone A549 15.0 4-Methylphenylphthalazinone MCF7 8.0 - Mechanistic Studies :

- Antimicrobial Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.